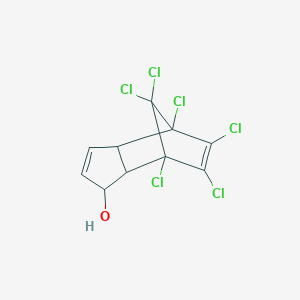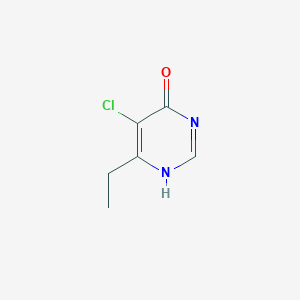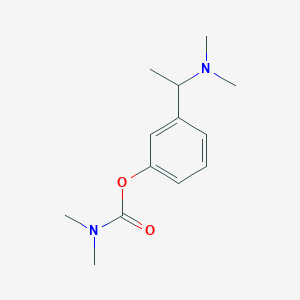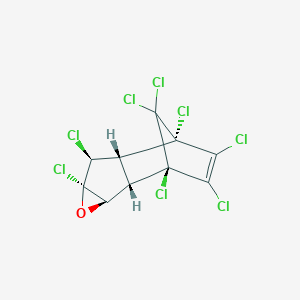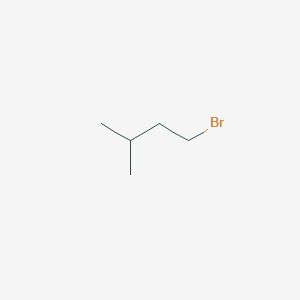
1-Brom-3-methylbutan
Übersicht
Beschreibung
It is a colorless liquid that is slightly soluble in water but highly soluble in organic solvents . This compound is primarily used in organic synthesis as a source of the butyl group.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methylbutane has several applications in scientific research:
Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and as a solvent in certain extraction processes.
Wirkmechanismus
Target of Action
1-Bromo-3-methylbutane, also known as isopentyl bromide or isoamyl bromide , is a halogenated organic compound. It primarily targets organic compounds with active sites that can undergo nucleophilic substitution or elimination reactions .
Mode of Action
The compound acts as an alkylating agent, participating in nucleophilic substitution (SN2) or elimination (E2) reactions . In an SN2 reaction, a nucleophile attacks the carbon attached to the bromine atom, leading to the displacement of the bromide ion. In an E2 reaction, a base abstracts a proton from a carbon adjacent to the one bearing the bromine atom, simultaneously eliminating the bromide ion and forming a double bond .
Biochemical Pathways
1-Bromo-3-methylbutane doesn’t directly participate in any known biochemical pathways. It’s used in organic synthesis to produce other compounds . For instance, it’s used in the synthesis of 1-(3-methylbutyl)pyrrole , a compound that could potentially be involved in various biochemical reactions.
Pharmacokinetics
As a volatile liquid, it could potentially be inhaled, ingested, or absorbed through the skin . Its metabolism, distribution, and excretion would depend on the specific enzymes and transporters it interacts with in the body.
Result of Action
The primary result of 1-Bromo-3-methylbutane’s action is the formation of new organic compounds through nucleophilic substitution or elimination reactions . In a laboratory setting, these reactions are useful for synthesizing a variety of organic compounds . If the compound were to enter the body, it could potentially alkylate biological molecules, leading to toxic effects .
Action Environment
The action of 1-Bromo-3-methylbutane is influenced by various environmental factors. Its reactivity can be affected by the presence of nucleophiles or bases, the solvent used, and the temperature . It’s highly flammable and can react with some metals to form dangerous products . It should be handled in a well-ventilated area, away from heat, sparks, or open flames . It’s slightly soluble in water and denser than water . Its vapors are heavier than air and may form explosive mixtures with air .
Biochemische Analyse
Biochemical Properties
It is known to be involved in the production of pentyl peroxy radical by direct photolysis production method
Cellular Effects
It is known to be a low toxic bromosolvent , suggesting that it may have minimal impact on cell function
Molecular Mechanism
It is known to be involved in the production of pentyl peroxy radical
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4). The reaction proceeds via an SN2 mechanism, where the hydroxyl group of the alcohol is replaced by a bromine atom .
Industrial Production Methods: In industrial settings, the production of 1-bromo-3-methylbutane typically involves the use of large-scale reactors where 3-methyl-1-butanol is reacted with a brominating agent such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). These methods ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-methylbutane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): This reaction occurs with strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination (E2): In the presence of strong bases like potassium tert-butoxide (t-BuOK), 1-bromo-3-methylbutane can undergo elimination to form alkenes.
Major Products:
Substitution: The major products include alcohols, nitriles, and ethers, depending on the nucleophile used.
Elimination: The major product is 3-methyl-1-butene.
Vergleich Mit ähnlichen Verbindungen
1-Bromobutane: Similar in structure but lacks the methyl group at the third carbon.
2-Bromo-2-methylpropane: Contains a tertiary carbon bonded to the bromine atom, making it more reactive in elimination reactions.
1-Bromo-2-methylpropane: Similar but with the bromine atom on the second carbon.
Uniqueness: 1-Bromo-3-methylbutane is unique due to its specific structure, which provides a balance between reactivity and stability. Its branched structure makes it less prone to elimination reactions compared to its linear counterparts, allowing for more controlled substitution reactions .
Eigenschaften
IUPAC Name |
1-bromo-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZFFTJAHVMMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2657 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059353 | |
| Record name | Butane, 1-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-bromo-3-methylbutane appears as a colorless liquid. Slightly soluble in water and denser than water. Vapors are heavier than air., Colorless liquid; [Merck Index] | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2657 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Bromo-3-methylbutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2851 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
120-121 °C | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-6 °C | |
| Record name | 1-Bromo-3-methylbutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2851 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Miscible with alcohol and ether, In water, 196 mg/L at 16.5 °C | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.210 g/cu cm at 15 °C | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
34.6 [mmHg], 34.6 mm Hg at 25 °C | |
| Record name | 1-Bromo-3-methylbutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2851 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
107-82-4 | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2657 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Bromo-3-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-methylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1-bromo-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZM50594QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-112 °C | |
| Record name | 1-BROMO-3-METHYLBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Bromo-3-methylbutane? What about its spectroscopic characteristics?
A1: 1-Bromo-3-methylbutane has the molecular formula C5H11Br and a molecular weight of 151.05 g/mol. While the provided abstracts don't delve into specific spectroscopic data, researchers have used techniques like infrared (IR) spectroscopy [, ] to analyze its vibrational modes and confirm its structure.
Q2: How does the bromine substituent in 1-Bromo-3-methylbutane influence its reactivity?
A2: Research suggests that the bromine atom activates the tertiary hydrogen atom located on the third carbon []. This activation makes the tertiary hydrogen more susceptible to abstraction by radicals like the tert-butylperoxy radical.
Q3: The provided research mentions a "bridged" transition state. Can you elaborate on this concept in the context of 1-Bromo-3-methylbutane reactions?
A3: While the exact nature of the "bridged" transition state isn't described in detail within these abstracts [], it likely refers to a cyclic intermediate formed during the hydrogen atom transfer reaction. This cyclic transition state could involve interactions between the bromine atom and the reacting radical, influencing the reaction's rate and selectivity.
Q4: How does the reactivity of 1-Bromo-3-methylbutane compare to other similar compounds with different substituents?
A4: Studies indicate that the activating effect of the bromine substituent on the tertiary hydrogen in 1-Bromo-3-methylbutane is more pronounced than that of chloro, trimethylsilyl, or trimethylstannyl substituents []. This difference highlights the importance of the halogen substituent in modulating the reactivity of alkyl halides.
Q5: Can 1-Bromo-3-methylbutane be used in organic synthesis?
A5: Yes, one research article describes the use of 1-Bromo-3-methylbutane as a starting material in the total synthesis of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid and its trimer []. This example demonstrates its potential utility in constructing more complex molecules.
Q6: Are there any applications of 1-Bromo-3-methylbutane in analytical chemistry?
A6: Interestingly, researchers have explored the use of 1-Bromo-3-methylbutane as a low-toxicity extraction solvent in a technique called dispersive liquid-liquid microextraction (DLLME) [, , ]. This application highlights the growing need for greener and less toxic alternatives in analytical chemistry.
Q7: Have there been studies on the dielectric properties of 1-Bromo-3-methylbutane?
A7: Yes, scientific literature mentions investigations into the dielectric constant of 1-Bromo-3-methylbutane, both in its pure form and as a component of mixtures [, ]. While these abstracts don't provide detailed findings, understanding dielectric properties can be relevant in various chemical and industrial contexts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



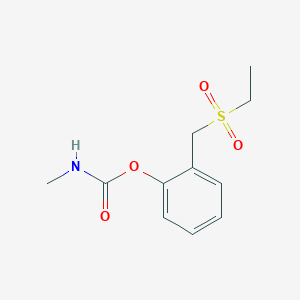
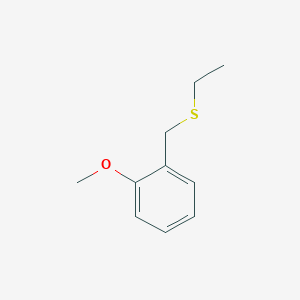

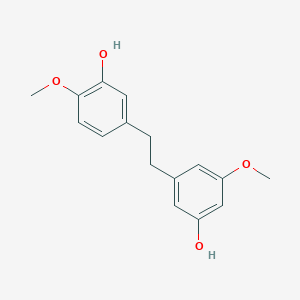
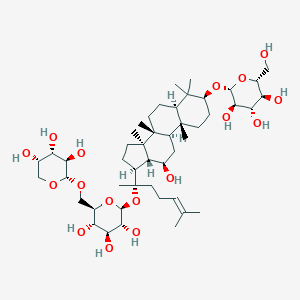
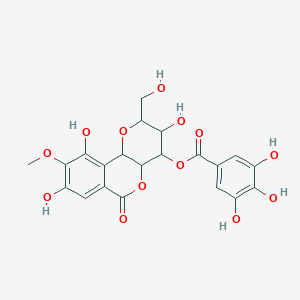
![[3,3'-Bithiophene]-5-carbaldehyde](/img/structure/B150174.png)
